molecular formula C11H9Br2N3 B8681918 N-(3,5-dibromophenyl)-4-methylpyrimidin-2-amine

N-(3,5-dibromophenyl)-4-methylpyrimidin-2-amine

Cat. No.: B8681918
M. Wt: 343.02 g/mol
InChI Key: DPXYBXPLLUCTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dibromophenyl)-4-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C11H9Br2N3 and its molecular weight is 343.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9Br2N3

Molecular Weight

343.02 g/mol

IUPAC Name

N-(3,5-dibromophenyl)-4-methylpyrimidin-2-amine

InChI

InChI=1S/C11H9Br2N3/c1-7-2-3-14-11(15-7)16-10-5-8(12)4-9(13)6-10/h2-6H,1H3,(H,14,15,16)

InChI Key

DPXYBXPLLUCTRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC2=CC(=CC(=C2)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,5-dibromoaniline (2.93 g, 11.67 mmol), 2-chloro-4-methylpyrimidine (1.5 g, 11.67 mmol), and acetic acid (0.701 mL, 12.25 mmol) in 1,4-dioxane (23.5 mL) was sealed in a pressure vessel under an argon atmosphere and heated at 120° C. for 17 hours. After being cooled to room temperature, the reaction mixture was partitioned between ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (40 mL). The layers were separated, and the organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated. Silica gel flash chromatography (10% to 30% ethyl acetate/hexanes) afforded N-(3,5-dibromophenyl)-4-methylpyrimidin-2-amine (3.6 g, 9.97 mmol, 85% yield, 95% purity) as a light yellow solid. MS ESI: [M+H]+ m/z 343.8.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.701 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
solvent
Reaction Step One

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